Indanomycin

Description

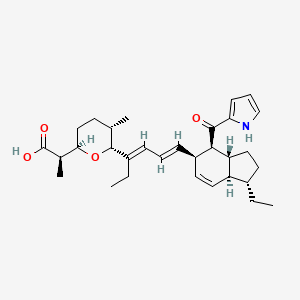

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(1S,3aR,4S,5S,7aS)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO4/c1-5-21-13-16-25-24(21)15-14-23(28(25)29(33)26-11-8-18-32-26)10-7-9-22(6-2)30-19(3)12-17-27(36-30)20(4)31(34)35/h7-11,14-15,18-21,23-25,27-28,30,32H,5-6,12-13,16-17H2,1-4H3,(H,34,35)/b10-7+,22-9+/t19-,20+,21-,23+,24+,25+,27+,28+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIPOTOKPGDCHA-MWBHXQFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C1C=CC(C2C(=O)C3=CC=CN3)C=CC=C(CC)C4C(CCC(O4)C(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CC[C@@H]2[C@@H]1C=C[C@H]([C@H]2C(=O)C3=CC=CN3)/C=C/C=C(\CC)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66513-28-8 | |

| Record name | (αR,2R,5S,6R)-6-[(1E,3E)-1-Ethyl-4-[(1S,3aR,4S,5S,7aS)-1-ethyl-2,3,3a,4,5,7a-hexahydro-4-(1H-pyrrol-2-ylcarbonyl)-1H-inden-5-yl]-1,3-butadien-1-yl]tetrahydro-α,5-dimethyl-2H-pyran-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66513-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanomycin from Streptomycesantibioticus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Indanomycin from Streptomyces antibioticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanomycin, a polyether ionophore antibiotic, stands as a significant discovery in the realm of natural products, exhibiting a range of biological activities including antibacterial, antiparasitic, and antitumor properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthetic origins of this compound from its producing organism, Streptomyces antibioticus NRRL 8167.[1][4] The document details the biosynthetic pathway, presents generalized experimental protocols for fermentation and isolation based on common practices for Streptomyces species, and compiles available spectroscopic data for the characterization of this unique molecule.

Discovery and Producing Organism

This compound, also known as antibiotic X-14547A, was first isolated from the fermentation broth of the soil bacterium Streptomyces antibioticus (strain NRRL 8167). Streptomyces, a genus of Gram-positive bacteria, is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics. The discovery of this compound added to the chemical diversity of natural products derived from this prolific genus.

Biosynthesis of this compound

This compound is a hybrid non-ribosomal peptide-polyketide natural product. Its biosynthesis is orchestrated by a large, multi-enzymatic complex encoded by an approximately 80 kb biosynthetic gene cluster. Isotopic labeling studies have elucidated the primary metabolic precursors of the this compound backbone.

The key building blocks for the biosynthesis of this compound are:

-

One unit of L-proline

-

Six units of malonyl-CoA

-

Two units of methylmalonyl-CoA

-

Two units of ethylmalonyl-CoA

These precursors are sequentially assembled by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.

Experimental Protocols

Fermentation of Streptomyces antibioticus

The production of this compound is achieved through submerged fermentation of S. antibioticus NRRL 8167. The composition of the fermentation medium is critical for obtaining good yields of the target metabolite.

Materials:

-

Streptomyces antibioticus NRRL 8167 culture

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (various formulations exist, often containing a complex carbon source like starch or glucose, a nitrogen source such as yeast extract or peptone, and mineral salts)

-

Shake flasks or fermenter

Protocol:

-

Inoculum Preparation: Aseptically inoculate a seed culture flask containing a suitable medium with a spore suspension or a vegetative mycelial fragment of S. antibioticus. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days until dense growth is observed.

-

Production Culture: Inoculate the production medium in a larger shake flask or a fermenter with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 28-30°C with aeration and agitation for 5-10 days. The exact duration will depend on the specific fermentation kinetics.

-

Monitoring: Monitor the fermentation for parameters such as pH, cell growth (e.g., dry cell weight), and antibiotic production (e.g., by bioassay or HPLC analysis of small samples).

Extraction and Purification of this compound

Following fermentation, the bioactive compound needs to be extracted from the culture broth and purified.

Materials:

-

Fermentation broth

-

Organic solvent (e.g., ethyl acetate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for final purification

Protocol:

-

Harvesting: Centrifuge or filter the fermentation broth to separate the mycelial biomass from the supernatant. This compound is typically found in both the mycelium and the supernatant.

-

Extraction: Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of a water-immiscible organic solvent like ethyl acetate. Repeat the extraction process to ensure complete recovery.

-

Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Apply the crude extract to a silica gel column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). Collect fractions and analyze them for the presence of this compound (e.g., by Thin Layer Chromatography and bioassay).

-

HPLC: Pool the active fractions and subject them to further purification by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

-

Data Presentation

Quantitative Data

Specific quantitative data for the fermentation yield and purification of this compound are not extensively reported in recent literature. For context, the production of other antibiotics from Streptomyces species can range from milligrams to grams per liter, depending on the strain and fermentation conditions. For example, a strain of Streptomyces griseoruber has been reported to produce actinomycin-D at a concentration of 210 mg/L under non-optimized conditions.

| Parameter | Value | Reference Compound |

| Fermentation Yield | Not Reported | Actinomycin-D (210 mg/L) |

| Purification Fold | Not Reported | - |

Spectroscopic Data

The structure of this compound and its analogs has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Observation | Reference |

| Mass Spectrometry | ||

| HR-ESI-MS | Used for the characterization of this compound-related antibiotics. | |

| NMR Spectroscopy | ||

| 1H NMR | Used for structural elucidation. | |

| 13C NMR | Used for structural elucidation. | |

| 2D NMR (COSY, HSQC, HMBC) | Used to determine the connectivity of atoms within the molecule. | |

| Circular Dichroism (CD) | Used to determine the stereochemistry of this compound-related compounds. |

Signaling Pathways

The regulation of secondary metabolism in Streptomyces is a complex process involving various signaling molecules and regulatory cascades. However, specific signaling pathways that govern the biosynthesis of this compound in S. antibioticus have not been detailed in the reviewed literature. The biosynthetic gene cluster itself likely contains regulatory genes that control the expression of the PKS and NRPS enzymes.

Conclusion

This compound remains a molecule of significant interest due to its complex structure and broad biological activity. While the foundational knowledge of its biosynthetic origins is well-established, further research into optimizing its production through fermentation technology and metabolic engineering could enhance its potential for therapeutic applications. Detailed characterization of the regulatory networks controlling its biosynthesis may also lead to strategies for overproduction and the discovery of novel analogs. This guide provides a summary of the current knowledge and a framework for future research endeavors in this area.

References

- 1. Biosynthetic origins of the ionophore antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the this compound biosynthetic gene cluster from Streptomyces antibioticus NRRL 8167 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ionophoric Action of Indanomycin: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Indanomycin, also known as X-14547A, is a carboxylic polyether ionophore antibiotic produced by Streptomyces species.[1][2] Like other members of its class, it exhibits a range of biological activities, including effects against Gram-positive bacteria, as well as antihypertensive and antitumor properties, by virtue of its ability to transport metal cations across biological membranes.[1][3] This guide provides a detailed examination of the mechanism of action of this compound as an ionophore, drawing on the established principles of polyether ionophore function and the available data for this specific molecule.

Core Mechanism of Action: A Carrier Ionophore

This compound functions as a "carrier" ionophore, meaning it binds to a specific ion, encapsulates it within its three-dimensional structure, and diffuses across the lipid bilayer to release the ion on the other side.[4] This is in contrast to "channel-forming" ionophores which create a hydrophilic pore through the membrane.

The structure of this compound is key to its function. It possesses a lipophilic exterior, allowing it to readily partition into the hydrophobic core of the cell membrane. Internally, a collection of oxygen atoms forms a polar cavity that can coordinate with cations. A crucial feature of this compound is its terminal carboxylic acid group, which plays a central role in the ion transport process.

The transport mechanism for carboxylic ionophores like this compound can proceed via two primary pathways:

-

Electroneutral Exchange (Cation/H+ Antiport): This is the predominant mechanism for carboxylic ionophores. The deprotonated carboxylate group of this compound binds a cation (M+). The resulting neutral complex diffuses across the membrane. On the other side, in a more acidic environment (higher H+ concentration), the cation is released in exchange for a proton, regenerating the protonated, neutral form of the ionophore, which can then diffuse back. This process leads to the dissipation of both the cation and proton gradients across the membrane.

-

Electrogenic Transport: Less commonly, the neutral, protonated form of the ionophore can bind a cation, forming a positively charged complex. The movement of this charged complex across the membrane is driven by the membrane potential.

Ion Selectivity and Transport Properties

While detailed quantitative data on the ion binding affinities and transport rates for this compound are not extensively reported in publicly accessible literature, early studies provide valuable qualitative insights.

This compound is capable of complexing with and transporting both monovalent and divalent cations. Studies on its effects on isolated mitochondria have shown that it is primarily a K+ carrier, with its activity in this regard being comparable to that of another well-known polyether ionophore, Lasalocid A. This suggests a preference for potassium ions over other physiologically relevant cations like Na+, Ca2+, and Mg2+.

The selectivity of polyether ionophores is determined by a combination of factors, including the size of the cation, its charge density, and the conformational flexibility of the ionophore's backbone, which dictates the geometry of the binding pocket. For instance, the cavity size of valinomycin is a perfect fit for K+ but too large for the smaller Na+, contributing to its high selectivity. It is likely that similar structural constraints govern the K+ preference of this compound.

Quantitative Data Summary

| Cation | Binding Affinity (Kd) (µM) | Transport Rate (ions/molecule/sec) | Stoichiometry (this compound:Ion) |

| K+ | Value to be determined | Value to be determined | Value to be determined |

| Na+ | Value to be determined | Value to be determined | Value to be determined |

| Ca2+ | Value to be determined | Value to be determined | Value to be determined |

| Mg2+ | Value to be determined | Value to be determined | Value to be determined |

Signaling Pathways and Physiological Consequences

The primary "signaling" event initiated by this compound is the disruption of transmembrane ion gradients. This dissipation of the electrochemical potential across cellular membranes, particularly the mitochondrial inner membrane, has profound physiological consequences.

The mitochondrial membrane potential is crucial for ATP synthesis via oxidative phosphorylation. By transporting K+ into the mitochondrial matrix, this compound can cause depolarization of the mitochondrial membrane. This uncoupling of the proton gradient from ATP synthase activity can lead to a decrease in cellular ATP levels and, in some cases, trigger downstream events such as the opening of the mitochondrial permeability transition pore and the initiation of apoptosis.

References

- 1. X-14547A, a new ionophorous antibiotic produced by Streptomyces antibioticus NRRL 8167. Discovery, fermentation, biological properties and taxonomy of the producing culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of antibiotic X-14547A, a novel monocarboxylic acid ionophore produced by Streptomyces antibioticus NRRL 8167 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C31H43NO4 | CID 10345604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Streptomyces antibioticus NRRL 8167 Indanomycin production

An In-Depth Technical Guide to the Production of Indanomycin by Streptomyces antibioticus NRRL 8167

Introduction

This compound is a polyketide natural product belonging to the pyrroloketoindane family of antibiotics. Produced by the soil bacterium Streptomyces antibioticus NRRL 8167, this metabolite and its analogues function as ionophores and exhibit a range of promising biological activities, including antibacterial, antiparasitic, insecticidal, and antiviral properties.[1][2] The unique chemical architecture of this compound, characterized by a central indane ring system and a tetrahydropyran moiety, makes it a subject of significant interest for biochemical and pharmaceutical research.[2]

This technical guide provides a comprehensive overview of the biosynthesis, genetic architecture, and production of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing the current state of knowledge to facilitate further investigation and exploitation of this potent bioactive compound.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a modular hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) system.[2] Isotopic labeling studies have revealed the primary metabolic precursors required for the assembly of the this compound backbone.[3]

Table 1: Metabolic Precursors for this compound Biosynthesis

| Precursor | Molar Equivalents |

| L-Proline | 1 |

| Malonyl-CoA | 6 |

| Methylmalonyl-CoA | 2 |

| Ethylmalonyl-CoA | 2 |

The biosynthetic pathway commences with the NRPS-mediated activation of L-proline to form a pyrrole moiety. This starter unit is then passed to the PKS assembly line, where it is sequentially extended by the incorporation of ten extender units derived from malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. The process involves a series of condensation, ketoreduction, and dehydration reactions catalyzed by the various domains within the PKS modules. A key feature of the this compound pathway is the formation of the characteristic indane ring, which is proposed to occur via an intramolecular Diels-Alder cycloaddition reaction.

Genetic Architecture and Regulation

The genetic blueprint for this compound biosynthesis is located on an ~80 kb contiguous DNA region known as a biosynthetic gene cluster (BGC) in S. antibioticus NRRL 8167. This cluster contains all the necessary genes for producing the final molecule, including structural, regulatory, and resistance genes.

Core Biosynthetic Genes

The core of the BGC is composed of five large genes encoding the subunits of the Type I modular polyketide synthase. In addition to the PKS genes, the cluster contains 18 other open reading frames (ORFs) predicted to be involved in precursor supply, tailoring reactions, and regulation. A notable feature of the this compound PKS is the absence of a typical thioesterase (TE) domain in the final module, which is usually responsible for releasing the completed polyketide chain. Instead, it possesses an unusual terminal cyclase domain thought to be critical for the final cyclization steps.

Regulatory Framework

The production of antibiotics in Streptomyces is tightly controlled by a complex hierarchy of regulatory genes. While the specific regulators of the this compound BGC have not been experimentally verified, the general regulatory cascade in Streptomyces provides a model. This network typically includes:

-

Global Regulators: These respond to broad physiological signals like nutrient limitation and control multiple secondary metabolite pathways.

-

Pathway-Specific Regulators (CSRs): Genes located within the BGC, such as those from the Streptomyces Antibiotic Regulatory Protein (SARP) family, that directly activate the transcription of the biosynthetic genes in that specific cluster.

Experimental Protocols

Fermentation for this compound Production

While a specific, optimized medium for S. antibioticus NRRL 8167 has not been published, the following protocol is based on standard and effective methods for secondary metabolite production in Streptomyces species.

a) Media Preparation:

-

Seed Medium (TSB): Tryptic Soy Broth (30 g/L).

-

Production Medium (Modified ISP2-based):

-

Soluble Starch: 20 g/L

-

Soybean Meal: 20 g/L

-

Glucose: 10 g/L

-

NaCl: 1.0 g/L

-

K₂HPO₄: 0.5 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

CaCO₃: 2.0 g/L (acts as a pH buffer)

-

Trace Elements Solution: 1 mL/L

-

Adjust initial pH to 7.0 before autoclaving.

-

b) Inoculum Development:

-

Inoculate 50 mL of TSB in a 250 mL baffled flask with a loopful of spores or mycelial fragments of S. antibioticus NRRL 8167 from a fresh agar plate.

-

Incubate at 28-30°C with shaking at 200-220 rpm for 48 hours.

c) Production Stage:

-

Transfer the seed culture (5% v/v inoculum) into 250 mL baffled flasks containing 50 mL of the production medium.

-

Incubate flasks at 28-30°C with shaking at 200-220 rpm.

-

Monitor production over time by taking samples periodically (e.g., every 24 hours) from day 4 to day 10.

Table 2: Representative Fermentation Parameters for Streptomyces sp.

| Parameter | Optimized Range | Reference |

| Temperature | 28 - 32°C | |

| Initial pH | 6.5 - 7.2 | |

| Agitation Speed | 180 - 220 rpm | |

| Fermentation Time | 4 - 10 days | |

| Inoculum Size | 5% (v/v) |

Extraction and Purification of this compound

This protocol outlines a standard procedure for isolating lipophilic metabolites like this compound from fermentation broth.

a) Extraction:

-

After fermentation, centrifuge the culture broth at 10,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

Combine the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (1:1 v/v), in a separatory funnel.

-

Shake vigorously for 5-10 minutes and allow the layers to separate.

-

Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more to maximize recovery.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

b) Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent like hexane.

-

Load the dissolved crude extract onto the column.

-

Elute the column using a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, ..., 1:9, 100% ethyl acetate).

-

Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Pool the fractions containing pure this compound and evaporate the solvent. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) if necessary.

Gene Deletion via Homologous Recombination

The involvement of the this compound BGC was confirmed by deletion mutagenesis. The following is a generalized workflow for gene knockout in Streptomyces via intergeneric conjugation with E. coli.

Quantitative Data and Biological Activity

While precise production titers for this compound from the wild-type S. antibioticus NRRL 8167 are not extensively reported in the literature, related compounds isolated from other Streptomyces antibioticus strains have demonstrated potent biological activity.

Table 3: Biological Activity of this compound-Related Compounds

| Compound | Target Organism | Minimal Inhibitory Concentration (MIC) | Reference |

| 16-deethylthis compound | Staphylococcus aureus | 4.0 - 8.0 µg/mL | |

| iso-16-deethylthis compound | Staphylococcus aureus | 4.0 - 8.0 µg/mL | |

| 16-deethylthis compound methyl ester | Staphylococcus aureus | 4.0 - 8.0 µg/mL |

Conclusion and Future Directions

Streptomyces antibioticus NRRL 8167 remains a valuable source for the novel ionophore antibiotic, this compound. The elucidation of its biosynthetic gene cluster and metabolic precursors has paved the way for targeted genetic engineering and synthetic biology approaches to improve yields and generate novel analogues. Significant opportunities for future research exist in several key areas:

-

Optimization of Production: A systematic optimization of fermentation media and process parameters using statistical methods could substantially enhance production titers.

-

Regulatory Engineering: Identification and manipulation of the specific regulatory genes within the this compound BGC could be employed to "switch on" or amplify its expression.

-

Biochemical Characterization: Detailed enzymatic studies of the PKS modules and the unique terminal cyclase domain will provide deeper insights into the mechanisms of polyketide assembly and cyclization.

By leveraging the protocols and information presented in this guide, researchers are better equipped to explore the full therapeutic potential of this compound and its derivatives.

References

In-Depth Technical Guide to Indanomycin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanomycin, also known as X-14547A, is a naturally occurring ionophore antibiotic produced by Streptomyces antibioticus NRRL 8167.[1] As a member of the pyrroloketoindane class of antibiotics, it possesses a unique chemical structure featuring an indane ring system. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental methodologies for its isolation, characterization, and biological evaluation. Furthermore, it elucidates the biosynthetic pathway of this compound and presents standardized workflows for assessing its antimicrobial and ionophoric activities. This document is intended to serve as a critical resource for researchers engaged in the study and development of this compound and related compounds.

Physicochemical Properties

This compound is a solid compound with a molecular formula of C₃₁H₄₃NO₄ and a molecular weight of approximately 493.7 g/mol . It is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol, but exhibits limited solubility in water. The compound is stable for at least four years when stored at -20°C.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₃NO₄ | [2] |

| Molecular Weight | 493.7 g/mol | [2] |

| CAS Registry Number | 66513-28-8 | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMF, DMSO, ethanol, methanol; Limited water solubility | |

| Stability | ≥ 4 years at -20°C | |

| Synonyms | X-14547A |

Note: Experimental data for melting point and specific spectral data (NMR, IR, MS) were not available in the public domain at the time of this guide's compilation. Researchers are advised to consult primary literature such as Westley J. W. et al., J. Am. Chem. Soc. 1978, 100, 6784 and Liu C. M. et al., J. Antibiot. 1979, 32, 95 for detailed characterization data.

Biological Activity

This compound exhibits bactericidal activity, primarily against Gram-positive bacteria. Its mechanism of action is attributed to its function as an ionophore, a class of molecules that can transport ions across lipid membranes, thereby disrupting cellular ion homeostasis. While its specific effects on cellular signaling pathways are not extensively detailed in publicly available literature, its ionophoric nature is a key aspect of its biological function.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces antibioticus

The following is a generalized protocol for the isolation and purification of polyketide antibiotics from Streptomyces cultures, which can be adapted for this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution or disk diffusion assays.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.

References

Indanomycin: A Technical Guide for Researchers

CAS Number: 66513-28-8

Molecular Formula: C₃₁H₄₃NO₄

Molecular Weight: 493.68 g/mol

Summary

Indanomycin, also known as X-14547A, is a carboxylic acid ionophore antibiotic produced by the bacterium Streptomyces antibioticus.[1][2] As an ionophore, it can form lipid-soluble complexes with metal cations, facilitating their transport across biological membranes. This activity is the basis for its biological effects, which include antibacterial properties, particularly against Gram-positive bacteria.[2] This document provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and the methodologies for its study.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 66513-28-8 | |

| Molecular Formula | C₃₁H₄₃NO₄ | |

| Molecular Weight | 493.68 g/mol | |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature | |

| Melting Point | Not specified in literature |

Biological Activity

Antibacterial Activity

This compound exhibits activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) of this compound-related antibiotics isolated from a marine Streptomyces antibioticus strain was found to be in the range of 4.0-8.0 μg/ml against Staphylococcus aureus.[3]

Ionophoric Activity

This compound is capable of complexing and transporting both monovalent and divalent metal cations across lipid membranes.[2] This disruption of the natural ion gradients across cellular membranes is believed to be the primary mechanism of its antibiotic action. The precise selectivity and binding constants for different cations have not been extensively reported in the available literature.

The general mechanism of a carrier ionophore like this compound involves the formation of a complex with a cation, shielding its charge and allowing the complex to diffuse across the hydrophobic lipid bilayer.

Logical Relationship of Ionophore Action

References

- 1. Isolation and characterization of antibiotic X-14547A, a novel monocarboxylic acid ionophore produced by Streptomyces antibioticus NRRL 8167 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-14547A, a new ionophorous antibiotic produced by Streptomyces antibioticus NRRL 8167. Discovery, fermentation, biological properties and taxonomy of the producing culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-related antibiotics from marine Streptomyces antibioticus PTZ0016 - PubMed [pubmed.ncbi.nlm.nih.gov]

Indanomycin Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanomycin is a polyether ionophore antibiotic characterized by a unique pyrroloketoindane scaffold.[1] Produced by various Streptomyces species, this natural product has garnered significant interest for its diverse biological activities.[1][2] As an ionophore, this compound facilitates the transport of cations across biological membranes, disrupting cellular ion homeostasis. This mechanism is the foundation for its potent antibacterial properties and provides a rationale for exploring its potential in other therapeutic areas. This technical guide provides a comprehensive overview of the known derivatives of this compound, their biological activities, and the experimental methodologies used in their evaluation.

Core Structure and Derivatives

The core chemical structure of this compound consists of a substituted hexahydro-1H-indene linked to a pyrrole-2-carbonyl group and a polyether side chain. Modifications to this core structure have led to the isolation and synthesis of several derivatives.

Naturally Occurring Derivatives:

Recent research has led to the discovery of new this compound derivatives from genetically modified or marine-derived Streptomyces strains. These include:

-

Indanomycins B, C, and D: These derivatives possess a linear tetraene structure.[1]

-

This compound E: A diastereoisomer of this compound with a different indane configuration.[1]

-

16-Deethylthis compound: An analog lacking an ethyl group at position 16.

-

iso-16-Deethylthis compound: An isomer of 16-deethylthis compound.

-

16-Deethylthis compound methyl ester and iso-16-deethylthis compound methyl ester: Methyl ester derivatives of the 16-deethyl compounds.

Biological Activities and Quantitative Data

The primary biological activity reported for this compound and its derivatives is antibacterial, with a notable potency against Gram-positive bacteria. There are also reports of anticancer and antiviral activities, though these are less well-characterized for specific derivatives.

Antibacterial Activity

The antibacterial action of this compound derivatives is attributed to their ionophoric nature, which disrupts the cell membrane potential of bacteria.

| Derivative | Target Organism | MIC (µg/mL) | Reference |

| 16-Deethylthis compound | Staphylococcus aureus | 4.0 - 8.0 | |

| iso-16-Deethylthis compound | Staphylococcus aureus | 4.0 - 8.0 | |

| 16-Deethylthis compound methyl ester | Staphylococcus aureus | 4.0 - 8.0 | |

| iso-16-deethylthis compound methyl ester | Staphylococcus aureus | 4.0 - 8.0 | |

| Indanomycins B, C, D, E | Gram-positive pathogens | Potent activity (specific MIC values not reported) |

Anticancer and Antiviral Activities

While the broader class of indanone-containing compounds has been investigated for anticancer and antiviral properties, specific data for this compound derivatives is limited. The parent compound, this compound, has been reported to possess antitumor and antiviral activities. The proposed mechanism for anticancer effects of ionophores involves the induction of apoptosis and disruption of mitochondrial function. Further research is needed to isolate and quantify these effects for specific this compound derivatives.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The total synthesis of this compound has been achieved and provides a framework for the synthesis of its derivatives. Key reactions in the synthesis of the this compound core include the Diels-Alder reaction to form the indane ring system.

General Workflow for Synthesis of this compound Analogues:

Caption: General workflow for the synthesis of this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound derivatives against bacterial strains is typically determined using the broth microdilution method.

Experimental Workflow for MIC Determination:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol:

-

Preparation of Drug Dilutions: A two-fold serial dilution of the this compound derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This assay is used to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

Experimental Workflow for CPE Reduction Assay:

Caption: Workflow for Cytopathic Effect (CPE) Reduction Assay.

Protocol:

-

Cell Seeding: Host cells susceptible to the virus of interest are seeded in a 96-well plate and incubated to form a monolayer.

-

Compound Treatment: The cell monolayer is treated with serial dilutions of the this compound derivative.

-

Virus Infection: The cells are then infected with a predetermined amount of the virus.

-

Incubation: The plate is incubated for a period sufficient for the virus to cause a cytopathic effect in the untreated, infected control wells.

-

Assessment of Cell Viability: Cell viability is assessed using a method such as the MTT assay, which measures mitochondrial metabolic activity.

-

EC50 Calculation: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its derivatives is their ionophoric activity. By transporting cations across cell membranes, they disrupt the electrochemical gradients that are essential for numerous cellular processes.

Proposed Signaling Pathway for Ionophore-Induced Cytotoxicity:

Caption: Proposed mechanism of ionophore-induced cytotoxicity.

In bacteria, the disruption of the membrane potential leads to a loss of proton motive force, inhibiting ATP synthesis and nutrient transport, ultimately causing cell death. In eukaryotic cells, particularly cancer cells, an influx of ions like Ca2+ can trigger mitochondrial dysfunction, leading to the release of pro-apoptotic factors and an increase in reactive oxygen species (ROS), culminating in apoptosis.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of bioactive molecules with potent antibacterial activity against Gram-positive pathogens. The unique indane core is crucial for this activity. While preliminary evidence suggests potential for anticancer and antiviral applications, further research is required to fully elucidate these activities and their underlying mechanisms for specific derivatives. Future work should focus on:

-

Synthesis of a broader range of derivatives: To establish a clear structure-activity relationship (SAR).

-

Comprehensive biological evaluation: Including a wider panel of bacterial and viral strains, and various cancer cell lines to determine IC50 and EC50 values.

-

Mechanistic studies: To identify the specific cellular signaling pathways affected by these compounds in mammalian cells.

A deeper understanding of the chemistry and biology of this compound derivatives will be instrumental in developing them into novel therapeutic agents.

References

Methodological & Application

Indanomycin: A Promising Ionophore for Antibiotic Research

Indanomycin, a polyether antibiotic produced by Streptomyces antibioticus, represents a compelling subject for antibiotic research due to its ionophoric activity, particularly against Gram-positive bacteria. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

This compound is a member of the pyrroloketoindane family of antibiotics and is known to function as an ionophore.[1][2] Its chemical structure allows it to bind and transport ions across biological membranes, disrupting the essential ion gradients that bacteria rely on for survival.[3] This mechanism of action makes it an interesting candidate for combating antibiotic resistance, as it targets a fundamental aspect of bacterial physiology.

Antimicrobial Activity

This compound has demonstrated notable activity against Gram-positive bacteria.[1][4] While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacteria are not extensively reported in publicly available literature, related compounds have shown significant potency. For instance, several this compound-related antibiotics isolated from a marine Streptomyces antibioticus strain exhibited MIC values in the range of 4.0-8.0 μg/mL against Staphylococcus aureus. This suggests that this compound and its analogs are promising candidates for further investigation as anti-staphylococcal agents.

Table 1: Antimicrobial Activity of this compound-Related Compounds

| Compound | Test Organism | MIC (µg/mL) |

| This compound-related antibiotic 1 | Staphylococcus aureus | 4.0 - 8.0 |

| This compound-related antibiotic 2 | Staphylococcus aureus | 4.0 - 8.0 |

| This compound-related antibiotic 3 | Staphylococcus aureus | 4.0 - 8.0 |

| This compound-related antibiotic 4 | Staphylococcus aureus | 4.0 - 8.0 |

Cytotoxicity Profile

Table 2: Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Assay Type | IC50 (µM) |

| HEK293 (Human Embryonic Kidney) | MTT Assay | Data not available |

| HepG2 (Human Liver Cancer) | MTT Assay | Data not available |

| A549 (Human Lung Carcinoma) | MTT Assay | Data not available |

Mechanism of Action: Ionophore Activity

This compound's primary mechanism of action is its function as an ionophore. Ionophores are lipid-soluble molecules that can transport ions across cell membranes, disrupting the electrochemical gradients that are vital for cellular processes such as ATP synthesis and nutrient transport. The specific ion selectivity of this compound is a key area for further investigation. Understanding which cations (e.g., K+, Na+, Ca2+, Mg2+) it preferentially transports is crucial for elucidating its precise antibacterial mechanism and potential off-target effects.

A proposed mechanism for this compound's antibacterial activity involves the dissipation of the bacterial membrane potential. By transporting cations into or out of the bacterial cell, this compound disrupts the delicate balance of ions, leading to a collapse of the membrane potential. This, in turn, inhibits essential cellular functions and ultimately leads to bacterial cell death.

References

Using Indanomycin as a Tool for Studying Ion Transport: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanomycin, also known as X-14547A, is a polyether antibiotic belonging to the ionophore class, produced by Streptomyces antibioticus.[1][2][3] Like other ionophores, this compound can transport ions across biological membranes, disrupting ion gradients and impacting various cellular processes.[4] This property makes it a valuable tool for researchers studying ion transport and its role in cell signaling, physiology, and disease. This document provides detailed application notes and protocols for utilizing this compound as a research tool.

Physicochemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₃NO₄ | [5] |

| Molecular Weight | 493.7 g/mol | |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Sparingly soluble in water. | N/A |

| Storage | Store at -20°C, protected from light and moisture. | N/A |

Stock Solution Preparation:

For cellular assays, a stock solution of this compound is typically prepared in sterile DMSO at a concentration of 1-10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Before use, the stock solution should be diluted to the desired final concentration in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mechanism of Action: An Ionophore for Divalent Cations

This compound functions as a mobile carrier ionophore, binding to cations and facilitating their transport across lipid membranes down their electrochemical gradient. While specific ion selectivity data for this compound is not extensively published, its structural similarities to other divalent cation ionophores like ionomycin and A23187 suggest a preference for cations such as Ca²⁺ and Mg²⁺. It is presumed to function as an electroneutral exchanger, for instance, by exchanging one divalent cation for two protons (H⁺).

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Biosynthetic origins of the ionophore antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the this compound biosynthetic gene cluster from Streptomyces antibioticus NRRL 8167 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C31H43NO4 | CID 10345604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Indanomycin Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of stock solutions of Indanomycin, an ionophore antibiotic with activity against Gram-positive bacteria.[1][2][3][4] Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring experimental reproducibility.

Physicochemical Properties

This compound is a carboxylic acid ionophore produced by Streptomyces antibioticus.[1] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₃NO₄ | |

| Molecular Weight | 493.7 g/mol | |

| Appearance | Solid | |

| Purity | >95% by HPLC | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol. Limited solubility in water. |

Recommended Storage Conditions

Proper storage is critical to prevent degradation of this compound.

| Form | Temperature | Conditions | Stability |

| Solid Powder | -20°C | Keep in a tightly sealed, light-resistant container. | ≥ 4 years |

| Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles. Store in light-resistant tubes. | Stable for several months. For optimal results, use as fresh as possible. |

| Stock Solution | -80°C | For long-term archival storage. | Expected to be stable for >1 year. |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations.

3.1. Materials and Equipment

-

This compound powder (purity >95%)

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (1.5 mL or 2 mL), sterile and light-resistant (e.g., amber tubes)

-

Analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2. Safety Precautions

-

This compound is toxic if swallowed, in contact with skin, or if inhaled. Handle with care in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE at all times.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.

3.3. Step-by-Step Procedure

-

Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 5 mg) into the tube.

-

Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the target concentration. To prepare a 10 mg/mL solution with 5 mg of powder, add 500 µL of DMSO.

-

Dissolution: Close the tube tightly and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) may be applied if dissolution is slow, but avoid excessive heat.

-

Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-resistant microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

-

Storage: Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.

Note on Sterilization: Stock solutions prepared in solvents like DMSO or ethanol do not typically require filter sterilization. If an aqueous-based solvent is necessary for experimental reasons and solubility allows, use a 0.22 µm syringe filter compatible with the solvent.

Visualized Workflow and Pathways

4.1. Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps in preparing a sterile stock solution of this compound.

Caption: Workflow for this compound Stock Solution Preparation.

4.2. Signaling and Activity

This compound is an ionophore that transports cations across biological membranes. This activity disrupts ion gradients, which is fundamental to its antibacterial effects against Gram-positive bacteria.

Caption: this compound acts as an ionophore, disrupting ion gradients.

References

Application Notes and Protocols for Determining the Optimal Concentration of Indanomycin for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indanomycin is an ionophore antibiotic produced by Streptomyces antibioticus NRRL 8167 that possesses antibacterial, antiparasitic, and insecticidal properties[1][2][3]. As an ionophore, it is presumed to function by transporting cations across biological membranes, thereby disrupting ion gradients that are crucial for cellular function. This activity is the basis for its biological effects, but it can also lead to cytotoxicity at higher concentrations. Therefore, determining the optimal concentration of this compound is a critical first step for any in vitro study to ensure a desired biological effect is achieved without inducing unwanted cell death, unless cytotoxicity is the intended endpoint.

This document provides a comprehensive guide for researchers to empirically determine the optimal concentration of this compound for their specific cell culture applications. The protocols outlined below describe a systematic approach, beginning with a broad range-finding experiment, followed by a more precise dose-response analysis to establish the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Mechanism of Action: Hypothesized Signaling Pathway

As a carboxylic acid ionophore, this compound likely functions similarly to other well-characterized ionophores like Ionomycin. It is hypothesized to bind divalent cations, such as calcium (Ca²⁺), and facilitate their transport across cellular membranes. This can lead to an increase in intracellular calcium concentration by mobilizing it from internal stores, such as the endoplasmic reticulum, and promoting its influx from the extracellular environment[4][5]. The resulting elevation in cytosolic calcium can trigger a variety of downstream signaling cascades, influencing processes such as proliferation, apoptosis, and gene expression.

Caption: Hypothesized signaling pathway of this compound as a calcium ionophore.

Experimental Workflow for Determining Optimal Concentration

The process of identifying the optimal concentration of this compound for a given cell line and experimental endpoint involves a systematic, multi-step approach. This workflow ensures that the selected concentration is both effective and minimally cytotoxic, leading to reproducible and reliable results.

Caption: Experimental workflow for determining the optimal this compound concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for experimental consistency.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the mass of this compound powder and the volume of DMSO required.

-

Under sterile conditions (e.g., in a biological safety cabinet), dissolve the weighed this compound in the appropriate volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Range-Finding Cytotoxicity Assay

This initial experiment aims to identify a broad range of this compound concentrations that affect cell viability, which will inform the concentrations used in the definitive dose-response assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well clear, flat-bottom cell culture plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

-

Prepare Dilutions: Perform a broad serial dilution of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations. A 10-fold dilution series is often adequate for this initial test (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubation: Incubate the plate for a period relevant to the assay endpoint (typically 24, 48, or 72 hours).

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percent viability against the log of the this compound concentration to identify the range that causes a significant reduction in viability.

Protocol 3: Definitive Dose-Response Assay (IC50 Determination)

This experiment uses a narrower range of concentrations, informed by the range-finding assay, to accurately determine the IC50 value.

Procedure:

-

Follow the same procedure as the range-finding assay (Protocol 2).

-

Prepare a series of more narrowly spaced this compound concentrations around the responsive range identified in the range-finding study. A 2-fold or 3-fold serial dilution is recommended. For example, if the range-finding assay showed an effect between 1 µM and 10 µM, the new concentrations could be 10, 5, 2.5, 1.25, 0.625, and 0.313 µM.

-

Perform the experiment and MTT assay as described above.

-

Data Analysis: Plot the percent viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Protocol 4: Functional Assay (EC50 Determination) - Example: Intracellular Calcium Measurement

Once the cytotoxic concentration range is known, a functional assay should be performed to determine the concentration that elicits the desired biological effect (EC50).

Materials:

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorometric plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to near confluence.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium, wash the cells with HBSS, and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

-

This compound Treatment: Prepare a range of this compound concentrations below the IC50 value in HBSS.

-

Measurement:

-

Place the plate in a fluorometric plate reader capable of kinetic reads.

-

Establish a baseline fluorescence reading for each well.

-

Add the prepared this compound dilutions to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: Determine the peak fluorescence intensity for each concentration. Plot the change in fluorescence against the log of the this compound concentration and use non-linear regression to calculate the EC50, the concentration that produces 50% of the maximal response.

Data Presentation

Quantitative data from the dose-response experiments should be summarized in a structured table for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound (IC50)

| Cell Line | Incubation Time (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| e.g., HeLa | 48 | 0 (Vehicle) | 100 ± 4.5 | |

| 0.313 | 95 ± 5.1 | |||

| 0.625 | 88 ± 3.9 | Calculated | ||

| 1.25 | 72 ± 6.2 | |||

| 2.5 | 51 ± 4.8 | |||

| 5.0 | 28 ± 3.5 | |||

| 10.0 | 12 ± 2.1 |

Table 2: Functional Effect of this compound - Intracellular Calcium Mobilization (EC50)

| Cell Line | This compound Concentration (µM) | Peak Fluorescence Intensity (Arbitrary Units, Mean ± SD) | EC50 (µM) |

| e.g., HeLa | 0 (Vehicle) | 100 ± 8.2 | |

| 0.01 | 150 ± 10.5 | ||

| 0.05 | 275 ± 15.1 | Calculated | |

| 0.1 | 450 ± 20.3 | ||

| 0.5 | 780 ± 25.6 | ||

| 1.0 | 810 ± 22.4 | ||

| 2.0 | 815 ± 28.9 |

The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological question being addressed. By following the systematic workflow and protocols outlined in this application note, researchers can reliably determine a suitable working concentration that maximizes the desired biological effect while minimizing off-target cytotoxicity. It is recommended to select a concentration for further experiments that is well below the determined IC50 value but at or above the EC50 for the functional response of interest.

References

- 1. Analysis of the this compound biosynthetic gene cluster from Streptomyces antibioticus NRRL 8167 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Indanomycin in Membrane Potential Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanomycin is a polyether antibiotic that functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes.[1] Specifically, it is expected to act as a divalent cation ionophore, with a potential affinity for ions such as calcium (Ca²⁺) and magnesium (Mg²⁺). By facilitating the movement of these cations down their electrochemical gradients, this compound can disrupt the resting membrane potential of cells. This property makes it a valuable tool for studying cellular processes that are regulated by membrane potential, including signal transduction, ion channel function, and cellular excitability. These application notes provide a framework for utilizing this compound to modulate and study membrane potential in various cell types.

Disclaimer: Specific experimental data on the use of this compound in membrane potential studies is limited in publicly available literature. The following protocols and data are based on the general principles of divalent cation ionophores and may require optimization for specific experimental systems.

Mechanism of Action

This compound is anticipated to function by binding to divalent cations, forming a neutral or charged complex that can diffuse across the lipid bilayer. This transport disrupts the ionic gradients established by pumps and channels, leading to a change in the cell's membrane potential. The direction of this change (depolarization or hyperpolarization) will depend on the specific ions transported, their concentration gradients across the membrane, and the stoichiometry of the ion-ionophore complex. For instance, the influx of positively charged Ca²⁺ ions would lead to depolarization of the plasma membrane.

Data Presentation: Illustrative Quantitative Data

Due to the lack of specific published data for this compound's effect on membrane potential, the following table presents hypothetical data to illustrate how results could be structured. Researchers should generate their own data for their specific cell lines and experimental conditions.

| Parameter | Value | Cell Type | Measurement Technique | Reference |

| This compound Concentration | 1 µM | HEK293 | Fluorescent Dye (DiBAC₄(3)) | Hypothetical |

| Incubation Time | 15 minutes | HEK293 | Fluorescent Dye (DiBAC₄(3)) | Hypothetical |

| Observed Effect | Depolarization | HEK293 | Fluorescent Dye (DiBAC₄(3)) | Hypothetical |

| Change in Membrane Potential | +20 mV | Jurkat | Patch-Clamp | Hypothetical |

| This compound Concentration | 5 µM | Jurkat | Patch-Clamp | Hypothetical |

| Observation Time | 5 minutes | Jurkat | Patch-Clamp | Hypothetical |

| Observed Effect | Depolarization | Jurkat | Patch-Clamp | Hypothetical |

Experimental Protocols

Two primary methods for measuring changes in membrane potential are detailed below: a fluorescence-based assay for high-throughput applications and the gold-standard patch-clamp technique for high-resolution analysis.[2][3]

Protocol 1: Measurement of Membrane Potential Changes using a Fluorescent Dye

This protocol utilizes a slow-response voltage-sensitive dye, such as DiBAC₄(3), which enters depolarized cells and exhibits increased fluorescence upon binding to intracellular components.[4]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell line of interest (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Voltage-sensitive fluorescent dye (e.g., DiBAC₄(3))

-

96-well black-wall, clear-bottom microplates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Seed cells in a 96-well black-wall, clear-bottom plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.[3]

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare a stock solution of the fluorescent dye as per the manufacturer's instructions (e.g., 1 mM DiBAC₄(3) in DMSO).

-

On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in HBSS to the desired final concentrations.

-

Prepare the dye loading solution by diluting the dye stock in HBSS to the final working concentration (e.g., 1-5 µM for DiBAC₄(3)).

-

-

Dye Loading:

-

Remove the culture medium from the wells.

-

Wash the cells once with HBSS.

-

Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Measurement:

-

After incubation, do not wash the cells. Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~516 nm emission for DiBAC₄(3)).

-

Measure the baseline fluorescence for a few minutes.

-

Add the this compound working solutions to the wells while continuously recording the fluorescence.

-

Continue recording until the signal stabilizes or for a predetermined period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Normalize the fluorescence data by expressing it as a ratio of the baseline fluorescence (F/F₀).

-

An increase in fluorescence intensity with DiBAC₄(3) indicates membrane depolarization.

-

Protocol 2: Whole-Cell Patch-Clamp Measurement of Membrane Potential

This protocol allows for direct and highly accurate measurement of the cell's membrane potential in the current-clamp mode.

Materials:

-

This compound

-

DMSO

-

Cell line of interest cultured on glass coverslips

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette pulling

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)

-

Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)

Procedure:

-

Preparation:

-

Prepare stock and working solutions of this compound in the extracellular solution.

-

Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

-

Establishing Whole-Cell Configuration:

-

Using the micromanipulator, approach a target cell with the glass pipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Recording:

-

Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential.

-

Allow the cell's membrane potential to stabilize and record a baseline for several minutes.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Continuously record the membrane potential to observe any changes induced by the ionophore.

-

-

Data Analysis:

-

Measure the resting membrane potential before and after the application of this compound.

-

A positive shift in the membrane potential indicates depolarization, while a negative shift indicates hyperpolarization.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound-induced membrane depolarization.

Experimental Workflow for Fluorescence-Based Assay

References

- 1. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]

- 4. Membrane Potential Indicators | Thermo Fisher Scientific - KR [thermofisher.com]

Application Notes and Protocols for Measuring Indanomycin's Effect on Intracellular Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanomycin is a carboxylic acid ionophore produced by the bacterium Streptomyces antibioticus.[1][2] Like other divalent cation ionophores such as ionomycin and A23187, this compound facilitates the transport of calcium ions (Ca²⁺) across biological membranes, leading to a rapid increase in intracellular calcium concentration.[1] This property makes it a valuable tool for studying calcium signaling pathways, validating calcium-sensitive assays, and investigating cellular processes that are regulated by intracellular calcium. These application notes provide detailed protocols for measuring the effect of this compound on intracellular calcium levels using common fluorescence-based techniques.

Mechanism of Action

This compound is a lipid-soluble molecule that can diffuse across the cell membrane. In the presence of a calcium gradient, it chelates Ca²⁺ ions and transports them across the membrane into the cytoplasm. This influx of Ca²⁺ from the extracellular space, along with the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, leads to a significant and rapid rise in cytosolic calcium levels. This controlled elevation of intracellular calcium can be used to mimic the effects of various physiological stimuli that trigger calcium signaling.

A diagram illustrating the mechanism of action of this compound is provided below.

References

Indanomycin as a potential lead compound in drug discovery

Application Notes and Protocols for Researchers

Indanomycin, a natural product originally isolated from Streptomyces antibioticus, presents a compelling profile as a potential lead compound in drug discovery. As a member of the polyether ionophore class of antibiotics, its ability to transport cations across biological membranes underpins a broad spectrum of biological activities. These notes provide an overview of its potential applications, quantitative data where available, and detailed protocols for its investigation.

Overview of this compound

Chemical Structure and Properties:

This compound is a polyketide-derived antibiotic characterized by a complex molecular structure featuring an indane ring system. It functions as a carboxylic acid ionophore with a notable affinity for both monovalent and divalent cations, allowing it to disrupt the delicate ion balance essential for cellular function.

Spectrum of Bioactivity:

This compound has demonstrated a range of biological effects, positioning it as a versatile candidate for further investigation in several therapeutic areas:

-

Antibacterial: Primarily active against Gram-positive bacteria.[1]

-

Antiviral: Activity has been reported, suggesting potential for development as an antiviral agent.[1]

-

Antiparasitic: Shows promise in combating various parasitic organisms.[2]

-

Insecticidal: Exhibits toxic effects against certain insect species.[1][2]

Quantitative Biological Data

While extensive quantitative data for this compound is not widely available in the public domain, some key findings have been reported. The following table summarizes the known quantitative metrics for its biological activities. Further research is required to fully characterize its potency across a wider range of targets.

| Biological Activity | Target Organism/Cell Line | Metric | Value | Reference |

| Antibacterial | Staphylococcus aureus | MIC | 4.0-8.0 µg/mL |

MIC: Minimum Inhibitory Concentration

Mechanism of Action: Ionophoric Activity

The primary mechanism of action for this compound is its ability to function as an ionophore. It chelates cations and facilitates their transport across lipid membranes, disrupting cellular ion homeostasis. This disruption of transmembrane ion gradients can lead to a cascade of downstream effects, ultimately resulting in cellular dysfunction and death.

Diagram of Ionophore-Mediated Cation Transport:

Caption: this compound binds to cations in the extracellular space, forming a lipid-soluble complex that traverses the cell membrane, releasing the cation into the intracellular space and disrupting the ion gradient.

Potential Downstream Signaling Pathways

The disruption of ion gradients by this compound is hypothesized to trigger various downstream signaling pathways, leading to its observed biological effects. While specific studies on this compound's impact on these pathways are limited, plausible targets for investigation include:

-

Intracellular Calcium Signaling: Alterations in intracellular calcium levels can affect a multitude of cellular processes, including enzyme activation, gene expression, and apoptosis.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and stress responses. Dysregulation of ion homeostasis can lead to cellular stress and activate the MAPK cascade.

-

Apoptosis Pathway: Significant cellular stress and disruption of essential processes can trigger programmed cell death, or apoptosis, often involving the activation of caspases.

Diagram of a Potential Signaling Cascade:

Caption: A hypothetical signaling pathway illustrating how this compound-induced ion imbalance could lead to cellular stress, activation of MAPK and caspase pathways, and ultimately apoptosis.

Experimental Protocols

The following are detailed protocols for evaluating the biological activities of this compound and investigating its mechanism of action.

Protocol for Assessing Antibacterial Activity (MIC Determination)